LL-37 KRI Trifluoroacetate

Description

Overview of Cathelicidin-Derived Antimicrobial Peptides (AMPs) in Innate Immunity

Cathelicidins are a crucial family of antimicrobial peptides (AMPs) that form a fundamental component of the innate immune system in vertebrates, including humans. nih.govnih.gov These peptides provide a rapid, non-specific first line of defense against a wide array of pathogens such as bacteria, viruses, and fungi. nih.govnih.gov The sole human cathelicidin (B612621) is a protein known as human cationic antimicrobial protein 18 (hCAP18). nih.govfrontiersin.org This precursor protein is proteolytically processed to release the biologically active C-terminal peptide, LL-37. frontiersin.orgmdpi.com

Produced by various immune and epithelial cells, including neutrophils, monocytes, and keratinocytes, cathelicidins are stored as inactive precursors and are rapidly deployed upon infection, inflammation, or injury. nih.govnih.gov Their mechanism of action primarily involves the disruption of microbial cell membranes, a process facilitated by their cationic and amphipathic nature, which allows them to preferentially interact with the negatively charged membranes of microorganisms. mdpi.com Beyond their direct antimicrobial effects, cathelicidins are recognized for their multifaceted roles in modulating the host's immune response, a function often referred to as immunomodulation. mdpi.com This includes the ability to attract other immune cells to the site of infection and influence inflammatory processes. imrpress.com

Significance of LL-37 as a Human Host Defense Peptide

LL-37, a 37-amino acid peptide, is the only known human cathelicidin and a key player in the host's defense mechanisms. nih.govasm.org Its expression is prominent in leukocytes and at epithelial surfaces that are in contact with the external environment, such as the skin and the gastrointestinal tract. nih.gov The significance of LL-37 extends beyond its direct killing of a broad spectrum of pathogens; it is a multifunctional molecule that bridges the innate and adaptive immune systems. imrpress.comnih.gov

One of the critical functions of LL-37 is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. oup.com Furthermore, LL-37 exhibits chemotactic properties, attracting neutrophils, monocytes, T-cells, and mast cells to sites of infection and inflammation. nih.govnih.gov This peptide also plays a role in wound healing and angiogenesis. mdpi.com Research has also highlighted its complex and sometimes contradictory roles in the context of cancer, where it can either promote or suppress tumor growth depending on the cancer type. nih.govfrontiersin.org

Contextualization of LL-37 KRI Trifluoroacetate (B77799) as a Research Compound/Peptide Fragment

In academic and preclinical research, the full-length LL-37 peptide can be costly to synthesize and may exhibit cytotoxicity at high concentrations. mdpi.comacs.org This has led to the investigation of shorter, active fragments of LL-37. One such fragment is known by various names in research literature, including KR-12 and a 20-amino acid fragment often designated as KR-20. nih.govcaymanchem.com The "KRI" in "LL-37 KRI Trifluoroacetate" likely refers to the initial amino acid sequence (Lysine-Arginine-Isoleucine) of a specific fragment being studied.

The trifluoroacetate salt form is a common result of the solid-phase peptide synthesis and purification process using trifluoroacetic acid. nih.gov This salt form is typically used for research purposes to ensure the stability and solubility of the peptide. nih.gov Therefore, "this compound" refers to a specific, synthetically produced fragment of the human LL-37 peptide, supplied as a trifluoroacetate salt for use in scientific investigations. These fragments are instrumental in pinpointing the specific regions of the parent LL-37 peptide responsible for its various biological activities. nih.gov

Rationale for Academic Investigation of LL-37 KRI and Related Derivatives

The academic investigation into fragments like LL-37 KRI is driven by several key factors. A primary goal is to identify the minimal active sequence within the full-length LL-37 peptide that retains specific biological functions, such as antimicrobial or immunomodulatory activity. nih.govacs.org Shorter peptides are generally more cost-effective to produce and may have improved properties, such as enhanced stability and reduced cytotoxicity, compared to the parent molecule. imrpress.comacs.org

By studying various derivatives, researchers aim to understand the structure-activity relationships of LL-37, which is crucial for the rational design of new therapeutic agents. acs.orgruc.dk For instance, research has shown that certain fragments of LL-37 possess potent antimicrobial activity, while others may be more involved in immunomodulation. nih.govfrontiersin.org The investigation of fragments like KR-12, which is the smallest fragment known to retain antimicrobial activity against Gram-negative bacteria, exemplifies this approach. imrpress.comnih.gov The study of these derivatives holds promise for the development of novel anti-infective and immunomodulatory drugs with improved therapeutic profiles. acs.orgnih.gov

Structure

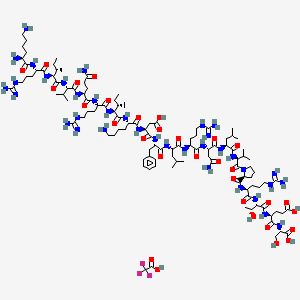

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H190N36O29.C2HF3O2/c1-14-58(11)83(142-92(160)66(34-25-45-125-108(119)120)128-89(157)68(37-39-77(113)148)132-100(168)81(56(7)8)140-102(170)84(59(12)15-2)143-91(159)65(33-24-44-124-107(117)118)127-86(154)62(112)30-19-21-41-110)101(169)131-63(31-20-22-42-111)87(155)138-74(52-80(152)153)97(165)136-72(50-61-28-17-16-18-29-61)95(163)134-70(48-54(3)4)94(162)129-64(32-23-43-123-106(115)116)88(156)137-73(51-78(114)149)96(164)135-71(49-55(5)6)98(166)141-82(57(9)10)104(172)145-47-27-36-76(145)99(167)130-67(35-26-46-126-109(121)122)93(161)144-85(60(13)147)103(171)133-69(38-40-79(150)151)90(158)139-75(53-146)105(173)174;3-2(4,5)1(6)7/h16-18,28-29,54-60,62-76,81-85,146-147H,14-15,19-27,30-53,110-112H2,1-13H3,(H2,113,148)(H2,114,149)(H,127,154)(H,128,157)(H,129,162)(H,130,167)(H,131,169)(H,132,168)(H,133,171)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,155)(H,139,158)(H,140,170)(H,141,166)(H,142,160)(H,143,159)(H,144,161)(H,150,151)(H,152,153)(H,173,174)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126);(H,6,7)/t58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-,85-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKSNUOJJHDEJJ-WGCIEQMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H191F3N36O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2582.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Methodologies and Experimental Models in Ll 37 Kri Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental in elucidating the multifaceted activities of the synthetic peptide LL-37 KRI Trifluoroacetate (B77799). These assays utilize cultured cells in a controlled laboratory setting to investigate the peptide's antimicrobial, immunomodulatory, and cell-regulating properties at a molecular and cellular level.

A variety of human and animal cell lines are employed to model different physiological systems and disease states in the study of LL-37.

THP-1 monocytes and macrophages: The human monocytic cell line THP-1 is a cornerstone in immunological research involving LL-37. mdpi.com These cells can be differentiated into macrophage-like cells, which are crucial for studying processes like phagocytosis and the inflammatory response. researchgate.netnih.gov For instance, studies have used THP-1-derived macrophages to demonstrate that LL-37 can enhance the engulfment of bacteria. researchgate.netnih.gov The interaction between mesenchymal stem cells and THP-1-derived macrophages is also a subject of investigation to understand immunomodulatory properties in co-culture systems. mdpi.com

Keratinocytes: As the primary cell type of the epidermis, keratinocytes are instrumental in modeling skin and wound healing processes. nih.gov Research has shown that LL-37 can influence keratinocyte migration and proliferation, as well as stimulate the release of various cytokines and chemokines. nih.govmdpi.com Furthermore, the peptide has been observed to protect keratinocytes from apoptosis, a critical aspect of tissue repair. nih.gov

Mesenchymal Stem Cells (MSCs): MSCs are utilized to explore the regenerative potential of LL-37. Studies have investigated the peptide's ability to stimulate the migration and differentiation of these multipotent cells, which is relevant for tissue repair and wound healing. researchgate.net For example, dental pulp stem cells have been used as a model to show that LL-37 can promote odontoblastic differentiation. researchgate.netnih.gov

Macrophages: Primary macrophages or macrophage-like cell lines are essential for dissecting the immunomodulatory functions of LL-37. These cells are key players in the innate immune system, and LL-37 has been shown to modulate their functions, including enhancing bacterial phagocytosis and influencing the production of inflammatory mediators. researchgate.netnih.govnih.gov

To quantify the direct antimicrobial efficacy of LL-37 and its derivatives, a suite of standardized assays is employed.

Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism. mdpi.com The broth microdilution method is commonly used, where various concentrations of the peptide are incubated with a standardized inoculum of bacteria. researchgate.net For commercial LL-37 (cLL-37), MIC values have been reported to range from 9.38 µg/mL to 75 µg/mL against different bacterial strains. nih.gov

Minimum Bactericidal Concentration (MBC): Following the MIC assay, the MBC is determined by subculturing from the wells with no visible growth onto fresh, peptide-free agar plates. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability. nih.gov For some bacterial strains, the MBC of cLL-37 has been found to be 75 µg/mL. nih.gov

Time-Kill Kinetics: These assays provide insights into the rate at which an antimicrobial agent kills a bacterial population over time. Bacteria are exposed to a fixed concentration of the peptide (often a multiple of the MIC), and the number of viable bacteria is quantified at various time points. researchgate.net Studies have shown that LL-37 can rapidly eliminate Staphylococcus aureus biofilms, achieving a significant reduction in colony counts in as little as 5 minutes. plos.org

| Peptide | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| cLL-37 | S. epidermidis ATCC14990 | 9.38 - 75 | 75 | nih.gov |

| cLL-37 | P. aeruginosa ATCC27853 | 9.38 - 75 | 75 | nih.gov |

| cLL-37 | E. coli ATCC25933 | 9.38 - 75 | 75 | nih.gov |

| FK-16 | S. epidermidis | 4.69 - 18.75 | Not Reported | nih.gov |

| GF-17 | S. aureus | 2.34 - 18.75 | Not Reported | nih.gov |

Bacterial biofilms present a significant challenge in clinical settings, and the anti-biofilm potential of LL-37 is an active area of research.

Biofilm Inhibition Assays: These experiments assess the ability of LL-37 to prevent the formation of biofilms. This is often done by adding the peptide to a bacterial culture at the time of inoculation in microtiter plates. frontiersin.orgfrontiersin.org After a period of incubation, the biofilm biomass can be quantified using methods like crystal violet staining. frontiersin.org Sub-inhibitory concentrations of LL-37 have been shown to be effective in preventing biofilm formation by bacteria such as Pseudomonas aeruginosa. nih.gov

Biofilm Eradication Assays: To determine if LL-37 can disrupt established biofilms, the peptide is added to pre-formed biofilms. frontiersin.org The viability of the bacteria within the biofilm is then assessed, often by colony-forming unit (CFU) counts after mechanical disruption of the biofilm. nih.gov Studies have demonstrated that LL-37 is effective at eradicating S. aureus biofilms, with a significant reduction in viable bacteria. plos.org

| Organism | Assay Type | Effective Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Biofilm Inhibition | 0.5 µg/mL (sub-MIC) | ~40% decrease in biofilm mass | nih.gov |

| Staphylococcus aureus | Biofilm Eradication | 10 µM | > 4 log reduction in colony counts | plos.org |

| Candida albicans | Biofilm Prevention & Inhibition | >250 µg/ml (MIC) | Significant effects in both assays despite high MIC | frontiersin.org |

Beyond its direct antimicrobial effects, LL-37 is a potent modulator of the innate immune response.

Cytokine/Chemokine Production: To measure the effect of LL-37 on the production of these signaling molecules, immune cells like macrophages or epithelial cells like keratinocytes are stimulated with the peptide. nih.gov The levels of cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., IL-8, CCL2) in the cell culture supernatant are then quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay). medchemexpress.com LL-37 has been shown to induce the release of a variety of pro-inflammatory and immunoregulatory cytokines from keratinocytes. mdpi.com

Cell Migration: The chemotactic properties of LL-37, its ability to attract immune cells to sites of infection or injury, are studied using assays like the Transwell migration assay. nih.gov In this setup, cells are placed in an upper chamber and the peptide in a lower chamber, separated by a porous membrane. The number of cells that migrate towards the peptide is then quantified. nih.gov

Phagocytosis: The ability of LL-37 to enhance the engulfment of pathogens by phagocytic cells like macrophages is a key aspect of its immunomodulatory function. nih.gov This is often assessed by incubating macrophages with fluorescently labeled bacteria in the presence or absence of the peptide. The uptake of bacteria by the cells can then be quantified using techniques like flow cytometry or fluorescence microscopy. nih.gov Studies have shown that LL-37 enhances the phagocytosis of both opsonized and non-opsonized bacteria by THP-1-derived macrophages. nih.gov

LL-37 can also influence fundamental cellular processes like proliferation and differentiation, which is particularly relevant in the context of wound healing and tissue regeneration.

Cell Proliferation: Assays such as the MTT assay are used to measure the effect of LL-37 on cell viability and proliferation. nih.gov These assays quantify the metabolic activity of cells, which is proportional to the number of viable cells. LL-37 has been shown to promote the proliferation of skin squamous cell carcinoma cells and human dental pulp stem cells. nih.govnih.gov

Cell Differentiation: The influence of LL-37 on the differentiation of stem cells into more specialized cell types is an area of growing interest. For example, studies have shown that LL-37 can promote the differentiation of dental pulp stem cells into odontoblast-like cells, as indicated by the increased expression of differentiation markers like dentin sialophosphoprotein (DSPP). researchgate.netnih.gov

To understand the molecular mechanisms underlying the diverse effects of LL-37, researchers analyze its impact on gene expression.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to detect and quantify the expression of specific genes. For example, RT-PCR has been used to measure the increased expression of the DSPP gene in dental pulp stem cells treated with LL-37, confirming its role in odontoblastic differentiation. nih.gov It has also been used to confirm the transcription of the LL-37 gene in transgenic plants. nih.govresearchgate.net

Microarray: This high-throughput technique allows for the simultaneous analysis of the expression levels of thousands of genes. In one study, microarrays were used to investigate the transcriptional changes in melanoma cells following the silencing of the LL-37 gene. This revealed that LL-37 is involved in the regulation of genes associated with various cellular processes, including metabolism and cellular stress. researchgate.net

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)

Western Blotting is a fundamental technique utilized to detect and quantify specific proteins within a sample, providing insights into the molecular mechanisms modulated by LL-37. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This technique is crucial for assessing how LL-37 affects the expression levels of key proteins and their activation states through phosphorylation.

In studies investigating the immunomodulatory effects of LL-37, Western Blotting has been employed to analyze signaling pathways. For instance, in a murine model of Methicillin-resistant Staphylococcus aureus (MRSA) pneumonia, treatment with LL-37 was shown to ameliorate the infection. Western blot analysis of lung tissue revealed that LL-37 significantly decreased the phosphorylation of JNK (c-Jun N-terminal kinase) and Akt, two key proteins in inflammatory signaling pathways nih.gov. Similarly, the mechanism of LL-37-induced chemokine production has been linked to the phosphorylation of JNK Mitogen-Activated Protein Kinase (MAPK), a dependency confirmed through Western blot analyses frontiersin.org.

Further research has used this technique to show that LL-37 can induce the phosphorylation and subsequent degradation of IκBα, a key step in activating the NF-κB signaling pathway in human bronchial epithelial cells researchgate.net. The expression of LL-37 itself in response to stimuli like UVB irradiation and lipopolysaccharide (LPS) in normal human keratinocytes has also been confirmed using Western blotting nih.gov. The versatility of this technique allows for the examination of a wide range of cellular responses to LL-37, from inflammatory signaling to protein expression changes in cancer cell lines nih.gov.

Table 1: Selected Findings from Western Blot Analysis in LL-37 Research

| Study Context | Cell/Tissue Type | Key Protein(s) Analyzed | Observed Effect of LL-37 | Reference |

| MRSA Pneumonia | Murine Lung Tissue | p-JNK, p-Akt | Decreased phosphorylation | nih.gov |

| Chemokine Production | THP-1 Macrophage-like Cells | p-JNK MAPK | Mediated JNK phosphorylation | frontiersin.org |

| NF-κB Activation | 16HBE14o- Bronchial Epithelial Cells | IκBα | Induced phosphorylation and degradation | researchgate.net |

| Protein Upregulation | A431 Skin Carcinoma Cells | dbpA | Increased protein expression | nih.gov |

| Peptide Identification | Synthetic Peptides | Citrullinated LL-37 | Confirmed antibody specificity | researchgate.net |

Ex Vivo and Animal Model Systems

Ex Vivo Tissue Explants (e.g., Lung Tissue)

Ex vivo models, particularly those using human lung tissue, serve as a valuable translational research tool, bridging the gap between in vitro cell culture and in vivo animal studies. These models involve the use of fresh tissue maintained in a viable state in the laboratory for a short period, allowing for the study of complex tissue responses in a controlled environment that closely mimics human physiology jci.org. For LL-37 research, ex vivo lung explants can be used to study the peptide's efficacy and mechanism of action against respiratory pathogens nih.gov.

One key function of LL-37 is its ability to neutralize bacterial endotoxins like lipopolysaccharide (LPS). Studies using ex vivo samples, such as sputum from cystic fibrosis (CF) patients, have investigated this property. Research has shown that in the CF lung environment, the ability of LL-37 to bind and neutralize LPS is diminished due to its interaction with polyanionic molecules like DNA and glycosaminoglycans (GAGs) nih.gov. This highlights the importance of ex vivo models in understanding how the local tissue microenvironment can impact the functional activity of therapeutic peptides like LL-37.

Murine Models of Infection (e.g., MRSA Pneumonia, Polybacterial Sepsis)

Animal models are indispensable for evaluating the in vivo efficacy of potential therapeutic agents. Murine models of infection are widely used in LL-37 research due to their well-characterized immune systems and the availability of genetic tools.

MRSA Pneumonia: Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of severe pneumonia. In a murine model of MRSA-induced pneumonia, intratracheal administration of LL-37 was found to significantly reduce inflammation and lung pathology nih.gov. The protective effects were associated with a decrease in pro-inflammatory cytokines in the bronchoalveolar lavage fluid and serum nih.gov. These models are crucial for demonstrating the therapeutic potential of LL-37 in a complex, in vivo setting of bacterial infection amr-accelerator.euplos.org.

Polybacterial Sepsis: Sepsis is a life-threatening condition resulting from a dysregulated host response to infection. The cecal ligation and puncture (CLP) model in mice is a gold-standard for inducing polybacterial sepsis that mimics the clinical course of human sepsis. Studies have shown that intravenous administration of LL-37 improves the survival of mice in the CLP model nih.govmdpi.com. The protective mechanisms are multifaceted, including the suppression of macrophage pyroptosis (a form of inflammatory cell death), modulation of inflammatory cytokine levels, and a reduction in bacterial load in both the peritoneum and the blood nih.govmdpi.com. Furthermore, LL-37 was found to induce the release of antibacterial ectosomes (a type of extracellular vesicle) from neutrophils, which contributes to bacterial clearance and improved survival in septic mice nih.gov.

Osteoclastogenesis Inhibition Models

Osteoclastogenesis is the process of differentiation of osteoclasts, the cells responsible for bone resorption. Excessive osteoclast activity can lead to bone loss in diseases like periodontitis. The potential of LL-37 to modulate this process has been investigated using in vitro models.

In these models, human osteoclast progenitor cells are isolated from peripheral blood and cultured under conditions that induce their differentiation into mature, bone-resorbing osteoclasts. Studies have demonstrated that LL-37 can inhibit this process in a dose-dependent manner nih.govfu-berlin.descispace.com. The key findings from these models indicate that LL-37:

Blocks the formation of multinucleated, mature osteoclasts.

Down-regulates the expression of several essential osteoclast-specific genes fu-berlin.descispace.com.

Inhibits the calcineurin signaling pathway, which prevents the nuclear translocation of NFAT2 (Nuclear Factor of Activated T-cells 2), a critical transcription factor for osteoclast differentiation nih.govfu-berlin.deresearchgate.netmdpi.com.

These in vitro findings highlight a novel role for LL-37 in bone homeostasis and suggest its potential as a therapeutic agent to prevent inflammatory bone loss.

Studies in Relevant Non-Human Host Defense Systems

To better understand the function of human LL-37, researchers often study its orthologs in other species. In mice, the cathelicidin-related antimicrobial peptide (CRAMP) is the functional ortholog of LL-37. Studies using CRAMP-deficient (knockout) mice provide valuable insights into the peptide's role in host defense.

Experiments with neutrophils isolated from CRAMP-knockout mice have shown that these cells release significantly more of the pro-inflammatory cytokine TNF-alpha after bacterial stimulation compared to neutrophils from wild-type mice nih.gov. Furthermore, neutrophils lacking CRAMP exhibited decreased antimicrobial activity nih.gov. These findings suggest that endogenous cathelicidins are crucial for controlling inflammatory responses while simultaneously enhancing the direct microbicidal functions of immune cells. Comparative studies have also revealed functional differences; for instance, human LL-37 can stimulate signaling by the viral mimic poly(I:C), whereas the mouse ortholog mCRAMP cannot, indicating species-specific activities nih.gov.

Peptide Synthesis and Modification Techniques for LL-37 KRI Trifluoroacetate

The production of LL-37 and its derivatives for research and therapeutic development relies on chemical peptide synthesis. The designation "Trifluoroacetate" indicates the salt form of the peptide, which is a common result of the purification process.

The standard method for producing LL-37 is Fmoc solid-phase peptide synthesis (SPPS) mdpi.comnih.gov. This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc (fluorenylmethyloxycarbonyl) group temporarily protects the N-terminus of each amino acid, and it is removed before the next amino acid is added. This cycle is repeated until the full 37-amino acid sequence of LL-37 is assembled. Microwave-assisted SPPS can be used to optimize the synthesis process researchgate.net.

Following synthesis, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) researchgate.net. The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). During this purification, TFA is often used as an ion-pairing agent in the mobile phase. As a result, the final lyophilized peptide is obtained as a trifluoroacetate salt (LL-37 TFA), which is a stable and soluble form suitable for experimental use nih.govsigmaaldrich.com.

Researchers also synthesize modified versions of LL-37 to enhance its properties. These modifications include:

Truncation: Creating shorter fragments of LL-37, such as KR-12, to identify the minimal active sequence and reduce synthesis cost mdpi.comfrontiersin.orgfrontiersin.org.

Dimerization: Linking two peptide fragments together to potentially increase antimicrobial potency and proteolytic stability frontiersin.org.

These synthesis and modification techniques are essential for exploring the structure-activity relationship of LL-37 and developing new peptide-based therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

The primary method for producing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the N-terminus of the growing peptide chain is temporarily protected by the Fmoc group, which is removed with a mild base like piperidine before the next amino acid is coupled. researchgate.net

To enhance the efficiency of coupling reactions, especially for a long peptide like LL-37, microwave-assisted SPPS has been utilized. researchgate.net Microwave energy can accelerate the coupling steps and help overcome difficult couplings that may arise from steric hindrance or peptide aggregation on the resin. researchgate.net Various coupling reagents can be used to facilitate the formation of the peptide bond, including combinations like N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure. researchgate.net

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). nih.govmdpi.com The crude peptide, obtained as a trifluoroacetate salt, is then precipitated, washed, and prepared for purification. nih.gov

Analog and Fragment Design

To investigate the structure-activity relationship of LL-37 and to develop derivatives with improved antimicrobial efficacy and reduced cytotoxicity, various analogs and fragments have been designed and synthesized. This approach allows researchers to pinpoint the minimal active region of the peptide and to modify its properties.

Truncated Analogs: Numerous studies have focused on creating shorter fragments of the full-length LL-37 peptide to identify the core antimicrobial domain. nih.govnovoprolabs.com Some of the well-studied fragments include:

KR-12: Corresponding to residues 18-29 of LL-37. mdpi.comnih.gov

FK-13: Encompassing residues 17-29. nih.govbiorxiv.org

GF-17: A 17-amino acid fragment. nih.gov

SK-24: Covering residues 9-32. unmc.edu

Lipidated Derivatives: To enhance the interaction of LL-37 fragments with bacterial membranes, lipidated derivatives have been synthesized. This involves conjugating fatty acids of varying chain lengths (from C2 to C14) to the N-terminus of a fragment like KR-12. researchgate.netnih.gov This modification can increase the peptide's hydrophobicity and influence its self-assembly and antimicrobial activity. researchgate.netnih.gov

D-amino acid substitutions: To increase the proteolytic stability of LL-37 analogs, D-amino acids can be incorporated into the peptide sequence. For instance, the modified peptide 17BIPHE2 is a derivative of GF-17 that contains D-Leucine and biphenylalanine substitutions. nih.gov

Cyclization and Dimerization: To enhance antimicrobial activity and proteolytic stability, strategies such as backbone cyclization and dimerization of LL-37 fragments like KR-12 have been explored. frontiersin.org These modifications can constrain the peptide's conformation, potentially leading to a more favorable orientation for membrane interaction. frontiersin.org

Purification and Characterization

Following synthesis and cleavage, the crude this compound peptide requires purification to remove impurities and truncated sequences.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides. The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (e.g., C18), and a gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like TFA, is used to elute the peptides. researchgate.netfrontiersin.org The peptide's retention time on the column is related to its hydrophobicity. researchgate.net Purity is typically assessed by analytical RP-HPLC, with a target of ≥95% for research applications. sigmaaldrich.com

Mass Spectrometry: This technique is crucial for confirming the identity of the synthesized peptide by verifying its molecular weight. researchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to ensure that the correct peptide has been synthesized. researchgate.netfrontiersin.org

Biophysical and Structural Biology Approaches (Focus on Function)

Circular Dichroism (CD) Spectroscopy for Helicity

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides like this compound in solution. LL-37 is known to adopt a random coil conformation in aqueous solutions but transitions to an α-helical structure in membrane-mimicking environments, a feature believed to be crucial for its antimicrobial activity. nih.gov

CD spectra of LL-37 and its analogs are typically recorded in various environments, such as aqueous buffers, organic solvents like trifluoroethanol (TFE) which promotes helicity, or in the presence of micelles or lipid vesicles that mimic bacterial membranes. nih.govresearchgate.net The characteristic CD spectrum of an α-helix shows negative bands at approximately 208 nm and 222 nm and a positive band around 193 nm. The degree of helicity can be estimated from the intensity of these bands, providing insights into how different modifications or environmental conditions affect the peptide's conformation. unmc.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Self-Assembly

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and for studying their self-assembly and interactions with other molecules at an atomic level. nih.govresearchgate.net

For LL-37 and its fragments, solution NMR studies are often conducted in the presence of detergent micelles, such as dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS), to simulate a membrane environment. nih.govresearchgate.net These studies have revealed that LL-37 can adopt a helix-break-helix conformation when interacting with micelles. nih.gov NMR can also be used to study the self-assembly of lipidated peptide analogs, providing information on the formation of aggregated structures. researchgate.netnih.gov

Surface Tension Measurements

Surface tension measurements are employed to investigate the surface activity and self-assembly behavior of LL-37 and its derivatives, particularly lipidated analogs. researchgate.netnih.gov The ability of a peptide to reduce the surface tension of a solution is an indication of its amphiphilicity and its tendency to accumulate at interfaces, such as the air-water interface or a lipid membrane. nih.gov

By measuring the surface tension as a function of peptide concentration, the critical aggregation concentration (CAC) can be determined. The CAC is the concentration at which the peptide monomers begin to self-assemble into aggregates like micelles. This information, in conjunction with data from other techniques, helps to correlate the peptide's self-assembly properties with its biological activity. researchgate.netnih.gov

Data Tables

Table 1: Examples of LL-37 Fragments and Analogs

| Peptide/Analog | Sequence/Modification | Residue Range (from LL-37) |

| KR-12 | KRIVQRIKDFLR-NH2 | 18-29 |

| FK-13 | FKRIVQRIKDFLR | 17-29 |

| GF-17 | Not specified | Not specified |

| SK-24 | SKEKIGKEFKRIVQRIKDFLRNLVPR | 9-32 |

| Lipidated KR-12 | N-terminal fatty acid conjugation (e.g., C8) | 18-29 |

| 17BIPHE2 | GF-17 with D-Leucine and biphenylalanine substitutions | Not specified |

Table 2: Techniques Used in the Study of this compound

| Technique | Application | Information Obtained |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide production | Synthesis of LL-37 and its analogs |

| RP-HPLC | Purification and analysis | Peptide purity and hydrophobicity |

| Mass Spectrometry | Characterization | Molecular weight confirmation |

| Circular Dichroism (CD) Spectroscopy | Structural analysis | Secondary structure (helicity) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis and self-assembly | 3D structure, peptide aggregation |

| Surface Tension Measurements | Biophysical characterization | Surface activity, critical aggregation concentration |

Structure Activity Relationship Studies and Peptide Engineering of Ll 37 Kri Derivatives

Identification of Core Active Domains within LL-37 (e.g., KR-12, FK-16, GF-17)

Research has demonstrated that the biological activities of LL-37 are not uniformly distributed along its 37-amino-acid sequence. Instead, specific regions, often referred to as core active domains, are responsible for its primary functions. Truncation studies have been instrumental in identifying these key segments.

KR-12 (residues 18-29): This 12-amino-acid fragment is one of the smallest derivatives of LL-37 that retains significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli. researchgate.net While it shows reduced or no activity against certain Gram-positive bacteria such as Staphylococcus aureus, its diminished size contributes to lower cytotoxicity compared to the full-length peptide. latrobe.edu.au The sequence of KR-12 is KRIVQRIKDFLR.

FK-16 (residues 17-32): This 16-amino-acid peptide fragment has demonstrated potent activity against a range of bacteria, including antibiotic-resistant strains. frontiersin.org Notably, FK-16 has also been shown to possess anticancer properties, inducing cell death in colon cancer cells through mechanisms distinct from the full-length LL-37. nih.govnih.gov Its sequence is FKRIVQRIKDFLRNLV.

GF-17 (residues 17-33 with an N-terminal Glycine): This 17-amino-acid fragment, which includes the FK-16 sequence with an additional N-terminal glycine, exhibits broad-spectrum antimicrobial activity. latrobe.edu.auoup.com GF-17 and the related 20-residue peptide GI-20 have been shown to have comparable microbicidal and spermicidal effects to the full-length LL-37, but with the advantage of lower synthesis costs. nih.govnih.gov

The identification of these core domains has been a crucial step in the development of LL-37-based therapeutics, allowing for the design of smaller, more targeted, and potentially safer peptide antibiotics.

Impact of Peptide Length and Truncation on Biological Activity

The length of LL-37 derivatives has a profound impact on their biological functions, including antimicrobial potency, cytotoxicity, and immunomodulatory effects.

Truncating the full-length LL-37 peptide has been a key strategy to dissociate its desirable antimicrobial properties from its undesirable cytotoxic effects. The N-terminal region of LL-37, for instance, has been linked to hemolytic activity and cytotoxicity towards human cells. oup.com Consequently, removal of these N-terminal residues often results in shorter peptides with an improved therapeutic index. Several studies have shown that the central and C-terminal regions of LL-37 harbor the primary antimicrobial activity. latrobe.edu.au

For example, fragments like KE-18 and KR-12 have demonstrated superior antimicrobial activity against certain pathogens compared to the parent peptide, alongside reduced toxicity. latrobe.edu.au In some cases, truncation can even enhance specific activities. For instance, the fragment corresponding to residues 13-31 of LL-37 has been identified as the active domain for modulating Toll-like receptor (TLR) responses. mdpi.com

However, excessive truncation can lead to a loss of activity. The peptide FK-13 (residues 17-29), which is only three amino acids shorter than FK-16, exhibits significantly weaker antibacterial effects, highlighting the critical contribution of the C-terminal residues in FK-16 to its antimicrobial potency. frontiersin.org This underscores the delicate balance between peptide length, structural integrity, and biological function.

Biological Activity of LL-37 and its Truncated Derivatives

| Peptide | Sequence | Length (Amino Acids) | Key Biological Activities |

|---|---|---|---|

| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 37 | Broad-spectrum antimicrobial, immunomodulatory, cytotoxic |

| KR-12 | KRIVQRIKDFLR | 12 | Active against Gram-negative bacteria, reduced cytotoxicity. researchgate.netlatrobe.edu.au |

| FK-13 | FKRIVQRIKDFLR | 13 | Weaker antibacterial activity compared to FK-16. frontiersin.org |

| FK-16 | FKRIVQRIKDFLRNLV | 16 | Potent antimicrobial and anticancer activity. frontiersin.orgnih.govnih.gov |

| GF-17 | GFKRIVQRIKDFLRNLV | 17 | Broad-spectrum antimicrobial activity. latrobe.edu.auoup.comnih.govnih.gov |

Role of Amino Acid Substitutions and Modifications (e.g., Citrullination, Lipidation)

Beyond truncation, the biological activity of LL-37 derivatives can be further fine-tuned through amino acid substitutions and chemical modifications. These alterations can enhance antimicrobial potency, selectivity, and stability.

Amino Acid Substitutions: The substitution of specific amino acids can significantly impact the peptide's properties. For example, replacing certain hydrophobic residues with hydrophilic ones can decrease hemolytic activity while maintaining the ability to penetrate cancer cells. Conversely, strategic substitutions can enhance antimicrobial efficacy. For instance, replacing specific glutamine and asparagine residues in KR-12 with lysine (B10760008) has been shown to increase its antimicrobial activity eightfold.

Citrullination: This post-translational modification involves the conversion of arginine residues to citrulline, a process catalyzed by peptidylarginine deiminase (PAD) enzymes. Citrullination has a profound impact on the structure and function of LL-37 and its derivatives. By converting the positively charged arginine to a neutral citrulline, this modification reduces the peptide's net positive charge. This change disrupts the α-helical structure and can lead to a complete loss of antimicrobial activity. Furthermore, citrullination can abrogate the immunomodulatory functions of LL-37, such as its ability to neutralize lipopolysaccharide (LPS).

Lipidation: The attachment of fatty acid chains to LL-37 derivatives is a strategy employed to enhance their antimicrobial properties. Lipidation increases the hydrophobicity of the peptide, which can improve its interaction with and disruption of bacterial membranes. For example, conjugating fatty acid chains to the N-terminus of KR-12 has been shown to enhance its activity against highly drug-resistant pathogens. However, this increased hydrophobicity can also lead to higher cytotoxicity, necessitating a careful balance to achieve selectivity for microbial over host cells. The length of the attached fatty acid chain is a critical determinant of both antimicrobial activity and cytotoxicity, with an optimal length often observed for maximal efficacy and minimal toxicity. latrobe.edu.au

Impact of Modifications on LL-37 Derivatives

| Modification | Description | Effect on Biological Activity |

|---|---|---|

| Amino Acid Substitution | Replacement of one or more amino acids in the peptide sequence. | Can enhance antimicrobial activity, reduce cytotoxicity, or alter immunomodulatory properties. |

| Citrullination | Enzymatic conversion of arginine to citrulline. | Reduces positive charge, disrupts α-helical structure, and abrogates antimicrobial and immunomodulatory functions. |

| Lipidation | Attachment of fatty acid chains to the peptide. | Increases hydrophobicity, enhances antimicrobial activity, but can also increase cytotoxicity. latrobe.edu.au |

Influence of Secondary Structure (e.g., α-helical content) and Oligomerization on Function

The biological activity of LL-37 and its derivatives is intrinsically linked to their three-dimensional structure, particularly their ability to form an α-helical conformation and to self-assemble into oligomeric structures.

α-Helical Content: In aqueous solution, LL-37 is largely unstructured. However, upon interaction with bacterial membranes or other hydrophobic environments, it adopts a distinct α-helical secondary structure. This amphipathic helix, with a hydrophobic face and a cationic face, is crucial for its membrane-disrupting activity. The α-helical content directly correlates with antimicrobial potency; derivatives with a higher propensity to form a stable α-helix generally exhibit stronger bactericidal effects. For instance, the higher antimicrobial efficacy of FK-16 compared to the full-length LL-37 against certain bacteria has been attributed to its more structured α-helical conformation. scilifelab.se

Oligomerization: LL-37 has the ability to self-assemble into higher-order oligomers, such as dimers and tetramers, particularly in the presence of lipids or detergents. nih.gov This oligomerization is thought to be a critical step in its mechanism of action, facilitating the formation of pores or other disruptions in the bacterial membrane. The N-terminal region of LL-37 is believed to play a role in this process. While truncation of this region can reduce cytotoxicity, it may also affect the peptide's ability to oligomerize, thereby influencing its antimicrobial activity. The aggregation state of LL-37 and its derivatives on the membrane surface is a key determinant of their ability to permeabilize and lyse bacterial cells.

Proteolytic Stability Enhancement for Research Applications

A significant challenge in the research and potential therapeutic application of LL-37 and its derivatives is their susceptibility to degradation by proteases present in biological fluids. To address this, various strategies have been developed to enhance their proteolytic stability.

D-Amino Acid Substitution: One of the most effective methods to confer resistance to proteolysis is the substitution of naturally occurring L-amino acids with their D-enantiomers. Since proteases are stereospecific for L-amino acids, the incorporation of D-amino acids at cleavage sites can render the peptide resistant to enzymatic degradation. For example, replacing specific L-amino acids with their D-counterparts in the GF-17 fragment has been shown to significantly increase its stability in serum while maintaining its antibacterial efficacy. scilifelab.se

C-Terminal Amidation: The C-terminus of peptides is often a target for carboxypeptidases. Amidation of the C-terminal carboxyl group can block the action of these enzymes, thereby increasing the peptide's half-life. The KR-12 peptide, for instance, is often synthesized with a C-terminal amide to improve its resistance to carboxypeptidases. scilifelab.se

Backbone Cyclization: Linking the N- and C-termini of a peptide to form a cyclic structure can significantly enhance its stability by restricting its conformation and making it less accessible to proteases. Head-to-tail cyclization of KR-12 dimers has been shown to improve their stability in serum while also enhancing their antimicrobial activity. frontiersin.orgnih.gov

Incorporation of Non-Natural Amino Acids: The introduction of amino acids not found in natural proteins can also sterically hinder protease access and improve stability. The use of β-amino acids or other unnatural amino acid analogs in the peptide sequence can increase resistance to enzymatic degradation.

These peptide engineering strategies are crucial for developing robust LL-37 derivatives that can withstand the proteolytic environments encountered in research applications and in vivo studies.

Challenges and Future Research Directions for Ll 37 Kri Trifluoroacetate

Elucidation of Undefined Molecular Mechanisms and Receptors

A primary challenge in the study of LL-37 KRI Trifluoroacetate (B77799) lies in the incomplete understanding of its molecular mechanisms of action. While it is known to interact with a variety of cell surface receptors, the precise nature of these interactions often remains elusive. nih.govresearchgate.net Evidence for conventional ligand-receptor binding is not always clear, suggesting more complex or indirect modes of activation. researchgate.net

LL-37 has been shown to engage with several receptor families, including G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and Toll-like receptors (TLRs). nih.govresearchgate.net For instance, the formyl peptide receptor-like 1 (FPRL1), a GPCR, is a well-documented receptor for LL-37, mediating chemotactic and anti-apoptotic effects. mdpi.com However, the ability of LL-37 to activate multiple, structurally diverse receptors raises questions about its binding promiscuity and the downstream signaling pathways it triggers. nih.govresearchgate.net Future research must focus on detailed structural and biophysical studies to delineate the specific binding sites and conformational changes induced by LL-37 on its various receptors.

Table 1: Identified Receptors for LL-37 and Their Associated Cellular Responses

| Receptor Family | Specific Receptor Examples | Mediated Cellular Responses |

| G Protein-Coupled Receptors (GPCRs) | FPRL1, CXCR2, P2Y11 | Chemotaxis, anti-apoptosis, cytokine expression |

| Receptor Tyrosine Kinases (RTKs) | EGFR, ERBb2 | Cell proliferation, migration |

| Toll-like Receptors (TLRs) | TLR3, TLR4 | Modulation of inflammatory responses |

| Ligand-gated Ion Channels | P2X7 | Release of IL-1β |

Strategies for Overcoming Biological Fluid Interference in Research Models

The translation of in vitro findings to in vivo research models is often hampered by the interference of biological fluids with the activity of LL-37 KRI Trifluoroacetate. nih.gov Biological fluids such as serum, plasma, and wound exudate contain high concentrations of salts, proteins, and proteases that can significantly diminish the peptide's efficacy. nih.govnih.gov

One of the major challenges is the susceptibility of LL-37 to proteolytic degradation by host and bacterial proteases. nih.gov Furthermore, the high salt concentrations found in physiological environments can interfere with the electrostatic interactions between the cationic LL-37 and negatively charged bacterial membranes, thereby reducing its antimicrobial activity. nih.gov Strategies to overcome these hurdles in research models are an active area of investigation. These include the chemical modification of the peptide to enhance its stability and the use of protease inhibitors in experimental setups. Another approach involves the co-administration of LL-37 with molecules that can potentiate its activity in physiological conditions.

Development of Novel LL-37 KRI Analogs with Enhanced Specificity and Efficacy in Research Models

To address the limitations of the native LL-37 peptide, researchers are actively developing novel analogs with improved characteristics for research applications. nih.govnih.gov The goal is to create peptides with enhanced antimicrobial potency, increased stability, and reduced cytotoxicity towards mammalian cells. mdpi.comnih.gov

One promising strategy involves the synthesis of truncated or fragmented versions of LL-37. For example, the KR-12 peptide, a 12-residue fragment of LL-37, has demonstrated significant antimicrobial activity. nih.govresearchgate.net Another approach is the development of lipidated analogs, where fatty acid chains are conjugated to the peptide. nih.govresearchgate.net This modification can enhance the peptide's interaction with bacterial membranes and improve its antimicrobial efficacy. nih.gov The development of D-amino acid substituted analogs is also being explored to increase resistance to proteolysis. researchgate.net

Table 2: Examples of LL-37 Analogs and Their Enhanced Properties in Research Models

| Analog Type | Example | Enhanced Properties |

| Truncated Fragment | KR-12 | Potent antimicrobial activity |

| Lipidated Analog | C8-KR12-NH2 | Enhanced antimicrobial activity against ESKAPE pathogens |

| D-amino Acid Substituted Analog | KR-12-a5 | Cell selectivity, anti-biofilm activity |

Investigation of Synergistic Effects with Other Biologically Active Molecules in Research Systems

An exciting avenue of research is the investigation of synergistic interactions between this compound and other biologically active molecules. nih.govresearchgate.net Combining LL-37 with conventional antibiotics has shown promise in overcoming antibiotic resistance in various bacterial strains. researchgate.net The mechanism of this synergy is thought to involve the permeabilization of the bacterial membrane by LL-37, which facilitates the entry of the antibiotic into the bacterial cell. researchgate.net

These synergistic effects are often strain-specific, highlighting the need for detailed investigations to identify the most effective combinations for different pathogens. researchgate.net In addition to antibiotics, the synergistic potential of LL-37 with other antimicrobial peptides, such as defensins, has also been reported. mdpi.com Future studies should explore a wider range of combination therapies in various research models to fully harness the therapeutic potential of these synergistic interactions.

Exploration of Advanced Delivery Systems for Research Applications

The effective delivery of this compound to target sites in research models is crucial for maximizing its therapeutic potential and minimizing off-target effects. nih.govnih.gov The development of advanced delivery systems is therefore a key area of future research.

One promising approach is the use of nanoparticle-based carriers. For instance, loading LL-37 into chitosan (B1678972) nanoparticles (CSNPs) has been shown to enhance its antibacterial activity against pathogens like E. coli and S. aureus. researchgate.net These delivery systems can protect the peptide from degradation, improve its solubility, and facilitate its sustained release. Other potential delivery strategies that warrant further investigation include liposomes, hydrogels, and other biocompatible polymers.

Comprehensive Understanding of Cross-Talk Between Different Signaling Pathways Mediated by LL-37 KRI

This compound is known to modulate a complex network of intracellular signaling pathways. nih.govresearchgate.net A comprehensive understanding of the cross-talk between these pathways is essential for deciphering the full spectrum of its biological activities. For instance, LL-37 can activate both the PI3K/Akt and MAPK/Erk signaling pathways through its interaction with receptors like FPR2 and EGFR. researchgate.net These pathways are crucial for cell proliferation, migration, and survival.

Furthermore, LL-37 can modulate the signaling of Toll-like receptors. It has been shown to suppress TLR4 signaling in response to lipopolysaccharide (LPS) while enhancing TLR3 signaling in response to double-stranded RNA. nih.gov The pH of the cellular microenvironment appears to play a regulatory role in these interactions. nih.gov Future research should focus on mapping the intricate signaling networks activated by LL-37 and understanding how these pathways intersect and influence each other to produce specific cellular outcomes.

Role of LL-37 KRI and Derivatives in Novel Disease Models (Non-Human)

The pleiotropic nature of LL-37 suggests its involvement in a wide range of physiological and pathological processes. Exploring the role of this compound and its derivatives in novel non-human disease models is a critical next step in understanding its therapeutic potential.

In mouse models, LL-37 has been shown to be protective against lethal endotoxemia and to ameliorate MRSA-induced pneumonia. nih.govmedchemexpress.com It has also demonstrated efficacy in treating systemic infections with pathogens like Acinetobacter baumannii. nih.gov Beyond infectious diseases, LL-37 is implicated in inflammatory and autoimmune conditions such as psoriasis, systemic lupus erythematosus (SLE), and rheumatoid arthritis. mdpi.com Further investigation in a broader range of animal models of disease will be invaluable for elucidating the complex roles of LL-37 in health and disease and for identifying new therapeutic applications for its analogs.

Q & A

Basic: What are the structural characteristics and solubility considerations for LL-37 KRI Trifluoroacetate in experimental workflows?

This compound is a cationic, α-helical peptide derived from residues 18–37 of the full-length LL-37 peptide. Its molecular formula is C₁₀₄H₁₇₄N₃₄O₃₄·CF₃COOH , with an average molecular weight of ~2468.9 Da (exact mass: 2467.4 Da) . The trifluoroacetate (TFA) salt form is commonly used to enhance solubility in aqueous buffers, though residual TFA may interfere with bioactivity assays. Solubility can be optimized by heating to 37°C and vortexing or sonicating the solution . For cell-based studies, reconstitution in sterile water or PBS (pH 7.4) at 1–10 mg/mL is typical, followed by filtration to remove aggregates .

Basic: How should researchers prepare and validate stock solutions for reproducibility?

Stock solutions should be prepared at 10 mM concentration (e.g., 1 mg in 250 µL solvent) and stored in single-use aliquots at -80°C to minimize freeze-thaw degradation . Validate purity (>95%) via reverse-phase HPLC and mass spectrometry. For bioactivity validation, perform dose-response assays in antimicrobial (e.g., MIC against E. coli or B. megaterium) or immunomodulatory (e.g., IL-6/TNF-α suppression in macrophages) models . Batch-to-batch variability in TFA content can affect results; use nuclear magnetic resonance (NMR) to quantify residual TFA if bioactivity discrepancies arise .

Advanced: How can researchers address peptide aggregation and stability during long-term assays?

Aggregation is a common issue due to the amphipathic α-helical structure. Mitigation strategies include:

- Solvent optimization : Use 0.01% acetic acid or 5% DMSO to stabilize helical conformation .

- Dynamic light scattering (DLS) : Monitor aggregation kinetics pre-experiment .

- Carrier proteins : Add 0.1% BSA to cell culture media to prevent nonspecific binding .

For stability, avoid repeated thawing and store aliquots at -80°C (stable for 6 months) rather than -20°C (1-month stability) .

Advanced: What methodologies confirm cellular internalization of LL-37 KRI in target cells?

Use fluorescently tagged analogs (e.g., Biotin-PEG4-LL-37 or Lys 5-TAMRA conjugates) and track uptake via:

- Confocal microscopy : After 4-hour incubation, fix cells and visualize cytoplasmic localization (e.g., in hCASMCs) .

- Flow cytometry : Quantify internalization efficiency using FITC-labeled peptides .

Negative controls (e.g., scrambled LL-37 peptides) must confirm specificity .

Advanced: How should researchers design experiments to assess antimicrobial and anti-biofilm activity?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) with Gram-negative (E. coli D21) and Gram-positive (B. megaterium) strains. Include 0.01% acetic acid to prevent peptide adhesion to plastic .

- Biofilm inhibition : Treat pre-formed biofilms (e.g., P. gingivalis) with 10–100 µM LL-37 KRI for 6–24 hours. Quantify biomass via crystal violet staining or confocal imaging .

- Synergy testing : Combine with conventional antibiotics (e.g., ciprofloxacin) and calculate fractional inhibitory concentration (FIC) indices .

Advanced: How do salt forms (e.g., TFA vs. acetate) influence bioactivity data interpretation?

TFA counterions may artificially enhance hydrophobicity, altering membrane interaction kinetics. For example:

- TFA salts : Increase hemolytic activity in erythrocyte lysis assays due to residual acidity .

- Acetate salts : Show reduced cytotoxicity but lower antimicrobial potency .

Validate findings using desalted peptides (e.g., via dialysis or lyophilization with alternative buffers) and compare bioactivity across salt forms .

Advanced: What strategies optimize LL-37 KRI's therapeutic index in preclinical models?

- Structural modifications : Introduce D-amino acids or cyclization to reduce proteolytic degradation .

- Delivery systems : Encapsulate in liposomes or nanoparticles to enhance tissue retention .

- Combination therapy : Co-administer with LL-37 derivatives (e.g., FK-13) to target both planktonic and biofilm-embedded pathogens .

Advanced: How to validate specificity when using LL-37 KRI in receptor-binding studies?

- Scrambled peptide controls : Use LL-37 scrambled peptide acetate (retains charge/hydrophobicity but disrupts sequence) to rule out nonspecific FPRL1 receptor activation .

- Calcium mobilization assays : Measure intracellular Ca²⁺ flux in FPRL1-transfected HEK293 cells vs. wild-type .

- Competitive binding : Pre-treat cells with unlabeled LL-37 KRI to block fluorescent tracer binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.